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Introduction
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase B2 (CPB2),

is a crucial link between coagulation and fibrinolysis.[1][2] Activated by the

thrombin/thrombomodulin complex, TAFIa (activated TAFI) attenuates fibrinolysis by removing

C-terminal lysine residues from partially degraded fibrin. This action reduces plasminogen and

tissue plasminogen activator (tPA) binding, thereby stabilizing the fibrin clot and hindering its

breakdown.[3][4]

TAFI knockout (TAFI-/-) mice have emerged as an invaluable tool for elucidating the precise

role of TAFI in hemostasis, thrombosis, and various pathological conditions. These mice are

genetically engineered to lack the gene encoding TAFI, resulting in a complete absence of the

protein. While TAFI-/- mice develop normally, are fertile, and exhibit no spontaneous bleeding

phenotype, they display a significantly enhanced fibrinolytic capacity under experimental

challenge.[3][5] This characteristic makes them an ideal model for studying the effects of TAFI

deficiency and for evaluating the efficacy of pro-fibrinolytic drugs.

These application notes provide detailed protocols for key experiments utilizing TAFI knockout

mice and present quantitative data from various studies in a structured format to facilitate

comparison and experimental design.
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Phenotypic Characteristics of TAFI Knockout Mice
TAFI knockout mice are physically indistinguishable from their wild-type (WT) littermates under

normal physiological conditions. Hematological analyses, including plasma fibrinogen levels,

prothrombin time (PT), and activated partial thromboplastin time (aPTT), show no significant

differences between TAFI-/- and WT mice.[3] The primary phenotype of TAFI-/- mice is a

pronounced pro-fibrinolytic state, which becomes evident in specific experimental models of

thrombosis and fibrinolysis.

Data Presentation: Quantitative Comparison of TAFI
Knockout and Wild-Type Mice
The following tables summarize quantitative data from studies comparing TAFI knockout mice

with their wild-type counterparts in various fibrinolysis-related assays.

Table 1: In Vitro Plasma Clot Lysis Assay

Parameter TAFI-/- Mice Wild-Type Mice Notes Reference(s)

Clot Lysis Time

(min)

Significantly

shorter
Longer

Lysis initiated by

tPA in the

presence of

thrombomodulin.

[1]

Thrombomodulin

-dependent

prolongation of

lysis time

Absent ~2-fold increase

Demonstrates

the lack of TAFI

activation in

knockout mice.

[1]

Table 2: Ferric Chloride (FeCl₃)-Induced Thrombosis Models
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Parameter TAFI-/- Mice Wild-Type Mice Model Reference(s)

Thrombus Size

(relative units)

~24% smaller at

2 hours
Larger Femoral Vein [6]

Time to

Occlusion (min)

No significant

difference (59.2

± 5.2)

No significant

difference (59.1

± 6.3)

Carotid Artery [1]

Venous

Thrombus

Occlusion Time

(min)

55.8 ± 43.8 81.8 ± 41.4
Venous

Thrombosis
[1]

Table 3: Pulmonary Thromboembolism Models

Parameter TAFI-/- Mice Wild-Type Mice Model Reference(s)

Pulmonary

Embolism

Burden (relative

increase)

2.8 to 4.0-fold

increase
Baseline

Femoral Vein

Thrombosis with

Embolization

[6]

Fibrin(ogen)

Deposition in

Lungs (µg/mg

tissue)

Significantly

decreased
Higher

Thrombin-

induced
[5]

Table 4: Tail Bleeding Assay

Parameter TAFI-/- Mice Wild-Type Mice Notes Reference(s)

Bleeding Time

(sec)

No significant

difference

No significant

difference

Standard tail

transection

model.

[3][5]

Blood Loss

(hemoglobin

content)

No significant

difference

No significant

difference

Standard tail

transection

model.

[5]
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Experimental Protocols
In Vitro Plasma Clot Lysis Assay
This assay assesses the overall fibrinolytic potential of plasma by measuring the time required

to lyse a clot formed in vitro.

Principle: Fibrin clot formation is initiated in plasma by adding thrombin and calcium. The

addition of tPA initiates fibrinolysis. The change in turbidity (optical density) is monitored over

time, reflecting clot formation and subsequent lysis.

Materials:

Citrated platelet-poor plasma (PPP) from TAFI-/- and WT mice

Human α-thrombin

Human tissue plasminogen activator (tPA)

Recombinant human thrombomodulin (optional, to enhance TAFI activation in WT)

HEPES buffer with 1% BSA

Calcium chloride (CaCl₂)

96-well microplate

Spectrophotometer capable of reading absorbance at 405 nm at 37°C

Procedure:

Prepare reagent solutions:

Thrombin/tPA solution in HEPES buffer.

Thrombomodulin solution in HEPES buffer (if used).

CaCl₂ solution.
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In a 96-well plate, add mouse PPP.

Add thrombomodulin solution (optional) and incubate for a few minutes at 37°C.

Initiate coagulation and fibrinolysis by adding the thrombin/tPA solution and CaCl₂.

Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for up to 120

minutes.

The clot lysis time is defined as the time from the peak turbidity to a 50% reduction in

turbidity.

Expected Results: Plasma from TAFI-/- mice will exhibit a significantly shorter clot lysis time

compared to plasma from WT mice, especially in the presence of thrombomodulin.[1]

Ferric Chloride (FeCl₃)-Induced Carotid Artery
Thrombosis Model
This model is used to study in vivo thrombus formation in a larger artery.

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to

the vessel wall, leading to the formation of a platelet-rich occlusive thrombus.

Materials:

TAFI-/- and WT mice (8-12 weeks old)

Anesthetics (e.g., ketamine/xylazine)

Surgical microscope or loupes

Micro-surgical instruments

Doppler flow probe or intravital microscope

Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water)
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Filter paper strips (1-2 mm wide)

Saline solution

Procedure:

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

Make a midline cervical incision and carefully expose the common carotid artery, separating

it from the vagus nerve.

Place a Doppler flow probe around the artery to monitor blood flow.

Cut a small piece of filter paper and saturate it with the FeCl₃ solution.

Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period

(e.g., 3 minutes).

Remove the filter paper and rinse the area with saline.

Monitor blood flow continuously until occlusion occurs (defined as a drop in flow to <10% of

baseline) or for a predetermined observation period.

The primary endpoint is the time to occlusion. Thrombus weight can also be measured post-

mortem.

Expected Results: While some studies report no significant difference in the time to occlusion in

the carotid artery model between TAFI-/- and WT mice, others using different vessel beds (e.g.,

femoral vein) have shown smaller, less stable thrombi in TAFI-/- mice.[1][6]

Thrombin-Induced Pulmonary Thromboembolism Model
This model is used to assess the impact of TAFI on the lysis of pulmonary emboli.

Principle: Intravenous injection of a pro-coagulant substance like thrombin or a mixture of

collagen and epinephrine induces the formation of fibrin-rich microthrombi that embolize to the

lungs. The extent of fibrin deposition is then quantified.
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Materials:

TAFI-/- and WT mice

Anesthetics

Thrombin or a mixture of collagen and epinephrine

Saline solution

Equipment for tissue harvesting and processing (homogenization, protein quantification)

ELISA kit for fibrin(ogen) measurement

Procedure:

Anesthetize the mouse.

Inject a sub-lethal dose of thrombin (or collagen/epinephrine) intravenously via the tail vein to

induce thromboembolism.

Observe the animals for a defined period (e.g., 30-60 minutes).

At the end of the observation period, euthanize the mice and perfuse the lungs with saline to

remove blood.

Harvest the lungs and homogenize the tissue.

Quantify the amount of fibrin(ogen) deposition in the lung homogenates using an ELISA or a

similar quantitative method.

Expected Results: TAFI-/- mice are expected to show significantly less fibrin deposition in the

lungs compared to WT mice, indicating more efficient clearance of the pulmonary emboli.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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